molecular formula C9H11F3N2O B11727363 p-Toluidine trifluoracetamide

p-Toluidine trifluoracetamide

Cat. No.: B11727363
M. Wt: 220.19 g/mol
InChI Key: MRGJISYOHYVNPW-UHFFFAOYSA-N
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Description

p-Toluidine trifluoracetamide: is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . It is a derivative of p-toluidine, where the amino group is protected by a trifluoroacetyl group. This compound is primarily used in research settings and has applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-toluidine trifluoracetamide typically involves the reaction of p-toluidine with trifluoroacetic anhydride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. The general reaction scheme is as follows:

p-Toluidine+Trifluoroacetic anhydridep-Toluidine trifluoracetamide+Acetic acid\text{p-Toluidine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} p-Toluidine+Trifluoroacetic anhydride→p-Toluidine trifluoracetamide+Acetic acid

The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: p-Toluidine trifluoracetamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoroacetamide group can be reduced to yield p-toluidine.

    Substitution: The trifluoroacetamide group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-Toluidine trifluoracetamide is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amino groups during multi-step synthesis .

Biology: In biological research, it is used to study enzyme mechanisms and protein interactions. The trifluoroacetamide group can mimic natural substrates, aiding in the investigation of biochemical pathways .

Medicine: While not directly used as a therapeutic agent, this compound derivatives are studied for their potential pharmacological properties. They serve as intermediates in the synthesis of bioactive compounds .

Industry: In the industrial sector, it is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of p-toluidine trifluoracetamide involves its ability to act as a protecting group for amines. The trifluoroacetyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetyl group can be selectively removed under mild conditions, regenerating the free amine .

Comparison with Similar Compounds

  • o-Toluidine trifluoracetamide
  • m-Toluidine trifluoracetamide
  • Aniline trifluoracetamide

Comparison:

Conclusion

This compound is a versatile compound with significant applications in research and industry. Its ability to act as a protecting group for amines makes it valuable in organic synthesis, while its derivatives are explored for potential biological and pharmacological activities. Understanding its preparation, reactions, and applications can aid in the development of new chemical processes and products.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

4-methylaniline;2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H9N.C2H2F3NO/c1-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,8H2,1H3;(H2,6,7)

InChI Key

MRGJISYOHYVNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.C(=O)(C(F)(F)F)N

Origin of Product

United States

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